4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride
描述
属性
IUPAC Name |
4-amino-N-(pyridin-4-ylmethyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.2ClH/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10;;/h1-8H,9,14H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWGBHSKAWGSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in cancer therapy and its interaction with various biological pathways. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H13N3O·2ClH
- Molecular Weight : 276.17 g/mol
- InChI Key : 1S/C13H13N3O.2ClH/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10;;/h1-8H,9,14H2,(H,16
The structural features include an amine group and a pyridine moiety, which are critical for its biological activity.
The biological activity of 4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride is primarily attributed to its interaction with various protein kinases and growth factors. It has been shown to exhibit a high affinity for vascular endothelial growth factor A (VEGFA), which plays a crucial role in angiogenesis and tumor growth regulation . The compound acts as a tyrosine-protein kinase inhibitor, modulating signaling pathways involved in cell proliferation, migration, and survival .
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These values indicate that 4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride exhibits potent inhibitory activity against these cancer cell lines, suggesting its potential as an anti-cancer agent.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the core structure can significantly influence biological activity. For instance, the introduction of specific substituents on the benzamide ring can enhance the compound's potency against cancer cells . The presence of the pyridine group is crucial for maintaining activity, as it facilitates interactions with target proteins involved in tumor progression.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of benzamide compounds similar to 4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride. These derivatives were assessed for their ability to inhibit DNA methyltransferases (DNMTs), which are implicated in cancer development through epigenetic modifications . The findings revealed that certain modifications led to enhanced inhibition of DNMTs, thereby promoting re-expression of silenced genes in cancer cells.
科学研究应用
Anti-Cancer Properties
Research indicates that derivatives of 4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride exhibit significant anti-cancer properties. A notable study demonstrated that certain analogs could inhibit DNA methyltransferases (DNMTs), enzymes implicated in cancer progression and epigenetic regulation. Specifically, compounds derived from this scaffold were shown to reactivate tumor suppressor genes by inhibiting DNMT1, DNMT3A, and DNMT3B, which are often overexpressed in various cancers .
Anti-Tubercular Activity
Another critical application is in the fight against tuberculosis (TB). Research has synthesized novel benzamide derivatives that target Mycobacterium tuberculosis. Among these, certain compounds exhibited promising anti-tubercular activity with low IC50 values, indicating their potential as effective therapeutic agents against TB .
Synthesis and Derivatives
The synthesis of 4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride involves several chemical reactions that allow for the modification of its structure to enhance biological activity. For instance, the introduction of various substituents on the benzamide ring has been explored to optimize the interaction with target proteins involved in disease processes.
| Compound | Modification | Biological Activity |
|---|---|---|
| 6a | Substituted at position 6 | Significant anti-tubercular activity |
| 12 | Quinoline derivative | Inhibitor of DNMTs |
| 16 | Aminopyrimidine moiety | Enhanced selectivity against methyltransferases |
Epigenetic Modulation
The ability of 4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride to modulate epigenetic markers makes it a candidate for treating cancers characterized by aberrant DNA methylation patterns. Its derivatives have been tested for their capacity to restore normal gene expression profiles in cancer cell lines, making them valuable in developing epigenetic therapies .
Inhibition of Histone Deacetylases (HDACs)
Compounds derived from this scaffold also show promise as HDAC inhibitors. HDACs play a crucial role in regulating gene expression through chromatin remodeling, and their inhibition has therapeutic implications for various cancers and neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the effectiveness of 4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride and its derivatives:
- A study published in Nature highlighted the compound's role in reactivating silenced genes in colon cancer models by inhibiting DNMTs, showcasing its potential as a novel therapeutic approach .
- Another investigation focused on the synthesis of benzamide derivatives that exhibited potent anti-tubercular activity, with some compounds achieving IC50 values below 5 µM against Mycobacterium tuberculosis .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amine Substituents
4-Amino-N-[2-(Diethylamino)Ethyl]Benzamide Tetraphenylborate ()
- Structure: Features a diethylaminoethyl group instead of pyridin-4-ylmethyl.
- Properties : Forms ion-pair complexes with tetraphenylborate, enhancing stability.
- Activity : Exhibits antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and yeast, with DFT studies confirming low formation energy and electronic stability .
N-(Cyanomethyl)-4-(2-{[4-(Morpholin-4-yl)Phenyl]Amino}Pyrimidin-4-yl)Benzamide Dihydrochloride (Momelotinib, –8)
- Structure: Contains a cyanomethyl group and pyrimidine ring, differing significantly in bulk and functional groups.
- Properties : Molecular weight 505.40 g/mol; approved for myeloproliferative neoplasms (e.g., myelofibrosis).
- Activity : Acts as a kinase inhibitor targeting JAK1/2 and ACVR1, demonstrating the impact of heterocyclic extensions on therapeutic specificity .
Analogues with Antiparasitic and DNA-Binding Activity ()
4-(2-Ethylguanidino)-N-(4-(2-Ethylguanidino)Phenyl)Benzamide Dihydrochloride (7b)
- Structure: Incorporates ethylguanidino groups at the 4-position of both benzamide and phenyl rings.
- Activity: Submicromolar IC₅₀ against Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness). Binds AT-rich DNA via SPR-confirmed interactions, highlighting the role of guanidino groups in nucleic acid targeting .
Radiopharmaceutical and Diagnostic Derivatives ()
68Ga-NODAGA-4-Amino-N-(2-Diethylaminoethyl)Benzamide
- Structure: Derived from 4-amino-N-(2-diethylaminoethyl)benzamide hydrochloride, conjugated with a 68Ga-chelate.
- Properties : Radiochemical purity >98%, specific activity ~15 GBq/µmol.
- Application: Used in PET imaging for melanin-specific tumor detection, emphasizing the versatility of benzamide scaffolds in diagnostics .
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Enhancement |
|---|---|---|---|---|
| 4-Amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride | C₁₃H₁₄N₃O·2HCl | 312.2 | Pyridin-4-ylmethyl | Dihydrochloride salt |
| Momelotinib dihydrochloride | C₂₃H₂₂N₆O₂·2HCl·H₂O | 505.40 | Cyanomethyl, pyrimidine | Dihydrochloride salt |
| 4-(2-Ethylguanidino)-N-(4-(2-ethylguanidino)phenyl)benzamide dihydrochloride | C₁₈H₂₂N₆O·2HCl | 407.3 (estimated) | Ethylguanidino | Dihydrochloride salt |
准备方法
Amide Bond Formation
The amide bond between the benzoyl and pyridin-4-ylmethyl amine units is commonly formed via coupling reactions using activated benzoyl derivatives such as acid chlorides or activated esters. For example:
- Synthesis of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid using thionyl chloride, followed by reaction with 4-aminomethylpyridine to form the amide intermediate.
- Subsequent reduction of the nitro group to amino group using catalytic hydrogenation or chemical reducing agents yields the target 4-amino derivative.
This approach is supported by synthetic schemes where 4-nitrobenzoyl chloride reacts with amines followed by reduction steps to afford amino-benzamide derivatives.
Representative Synthetic Scheme and Data
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of benzoyl chloride | 4-nitrobenzoic acid + thionyl chloride, reflux | 85-90 | Acid chloride formation for subsequent amide coupling |
| 2 | Amide coupling | Benzoyl chloride + 4-aminomethylpyridine, base | 75-85 | Formation of N-(pyridin-4-ylmethyl)-4-nitrobenzamide intermediate |
| 3 | Reduction | Catalytic hydrogenation (Pd/C) or chemical reduction | 80-90 | Conversion of nitro group to amino group yielding 4-amino-N-(pyridin-4-ylmethyl)benzamide |
| 4 | Salt formation | HCl in ethanol or 1,4-dioxane | 90-95 | Formation of dihydrochloride salt for improved properties |
Research Findings and Optimization Notes
Purification Challenges: Some intermediates, especially nitro-substituted amides, may cause material loss during purification due to sensitivity or solubility issues. Optimized chromatographic techniques or crystallization methods are recommended to maximize yield.
Protecting Groups: Use of protecting groups such as Boc for amines during multi-step synthesis can improve solubility and selectivity, but must be removed carefully to avoid impurities.
Reaction Conditions: Mild temperatures (room temperature to 70 °C) and appropriate solvents (dichloromethane, ethanol) are crucial to maintain compound integrity and high yield.
Catalysts: Pd/C is preferred for nitro group reduction due to selectivity and clean conversion to amines without over-reduction.
常见问题
Q. Advanced
- Reagent Selection : Use coupling agents like HATU or DCC with DMAP as a catalyst to enhance reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility, while controlled temperature (0–25°C) minimizes side reactions .
- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) or preparative HPLC to isolate the product .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic
- NMR : H and C NMR confirm structural integrity (e.g., pyridine protons at δ 8.5–8.7 ppm, amide carbonyl at ~168 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 270.76 for the free base) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (using SHELX or Mercury software) .
What strategies are recommended for resolving discrepancies in crystallographic data?
Q. Advanced
- Data Validation : Use SHELXL for refinement, checking R-factor convergence and electron density maps for missing/disordered atoms .
- Packing Similarity Analysis : Mercury’s Materials Module compares intermolecular interactions (e.g., π-π stacking in pyridine rings) against known structures .
- DFT Calculations : Complement experimental data with computational models to confirm bond angles and torsion angles .
How should this compound be handled and stored to ensure stability?
Q. Basic
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the amide bond .
- Safety : Use nitrile gloves and fume hoods; avoid inhalation (refer to SDS for GHS classification) .
How can computational methods aid in predicting the compound’s reactivity or interactions?
Q. Advanced
- Molecular Docking : Simulate binding to targets (e.g., bacterial PPTase enzymes) using AutoDock Vina .
- Reactivity Prediction : DFT-based tools (e.g., Gaussian) model nucleophilic substitution at the pyridine ring or amide hydrolysis .
- ADMET Profiling : SwissADME predicts solubility (LogP ~1.5) and metabolic stability .
What are the known biochemical targets or pathways affected by this compound?
Q. Basic
- Targets : Bacterial phosphopantetheinyl transferases (PPTases), crucial for fatty acid biosynthesis .
- Pathways : Disrupts acyl carrier protein (ACP) activation, inhibiting bacterial proliferation .
What experimental approaches can validate the compound’s proposed mechanism of action?
Q. Advanced
- Enzyme Assays : Measure PPTase inhibition via fluorescence polarization (e.g., using malachite green for phosphate release) .
- Microbiological Studies : Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., S. aureus) .
- Metabolic Profiling : LC-MS/MS tracks downstream effects on fatty acid biosynthesis intermediates .
What are the solubility properties of this dihydrochloride salt in common solvents?
Q. Basic
- High Solubility : >50 mg/mL in water or PBS (pH 4–6) due to ionic interactions .
- Limited Solubility : <1 mg/mL in nonpolar solvents (e.g., hexane) .
How can researchers address challenges in scaling up the synthesis for preclinical studies?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
